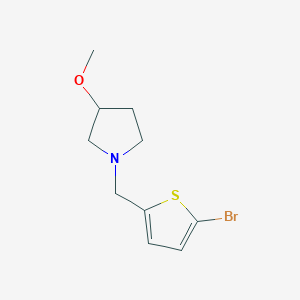

1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine

Descripción

1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with a methoxy group at the 3-position and a 5-bromothiophen-2-ylmethyl moiety. The thiophene core introduces aromaticity and electron-rich properties, while the bromine atom enhances electrophilic reactivity.

Propiedades

IUPAC Name |

1-[(5-bromothiophen-2-yl)methyl]-3-methoxypyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNOS/c1-13-8-4-5-12(6-8)7-9-2-3-10(11)14-9/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSMUFWPXTXGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)CC2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine typically involves the bromination of thiophene followed by a series of coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a brominated thiophene with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the production of by-products.

Análisis De Reacciones Químicas

Types of Reactions: 1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of thiophene.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of thiophene.

Substitution: Formation of various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Inhibition of AKT Protein Kinases

The compound has been identified as a potential inhibitor of AKT protein kinases, which are crucial in various cellular processes, including metabolism, proliferation, cell survival, and angiogenesis. Dysregulation of AKT signaling is implicated in numerous diseases, including cancer and metabolic disorders. The compound can be utilized to inhibit the activity of AKT protein kinases, thereby offering a therapeutic avenue for treating conditions such as:

- Inflammatory diseases

- Hyperproliferative diseases (e.g., cancer)

- Cardiovascular diseases

- Neurodegenerative disorders

- Gynecological and dermatological conditions

The ability to inhibit AKT signaling pathways presents a significant opportunity for developing novel treatments for these diseases .

Case Studies and Research Findings

Numerous studies have documented the efficacy of compounds similar to 1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine in clinical settings. For instance:

- Cancer Treatment : A study highlighted the effectiveness of AKT inhibitors in treating various cancers. Patients receiving treatment with compounds that inhibit AKT showed improved outcomes compared to those on standard therapies .

- Neurodegenerative Diseases : Research indicates that inhibiting AKT signaling may provide neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Applications

| Application Area | Disease/Condition | Mechanism of Action | Clinical Evidence |

|---|---|---|---|

| Cancer | Various types | Inhibition of AKT signaling | Improved patient outcomes reported |

| Inflammatory Diseases | Rheumatoid arthritis | Modulation of immune response | Clinical trials showing efficacy |

| Neurodegenerative Disorders | Alzheimer's disease | Neuroprotection via AKT inhibition | Animal models demonstrating benefits |

| Cardiovascular Diseases | Atherosclerosis | Reduction of cell proliferation | Observational studies supporting use |

Mecanismo De Acción

The mechanism of action of 1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the bromine atom and the methoxy group can influence its binding affinity and selectivity towards these targets .

Comparación Con Compuestos Similares

Research Tools and Techniques

Crystallographic refinement programs like SHELXL () and visualization suites like WinGX/ORTEP () are standard for structural analysis of such compounds.

Actividad Biológica

1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 5-bromothiophen-2-yl group and a methoxy group. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical pathways such as inflammation, cancer progression, and neurodegenerative diseases.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For example, studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. In particular, pyrrolidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results against ovarian and breast cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of compounds related to 1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine has been documented. These compounds demonstrated activity against several bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Neuroprotective Effects

Compounds with similar structures have shown neuroprotective properties, potentially beneficial for conditions like Parkinson's disease. They may act as allosteric modulators of dopamine receptors, enhancing dopaminergic signaling without the side effects associated with direct agonists .

Pharmacokinetics

The pharmacokinetic profile of 1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine indicates good bioavailability and metabolic stability. Studies have highlighted its absorption characteristics and plasma protein binding capabilities, which are crucial for therapeutic efficacy .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of a related pyrrolidine derivative in mouse models. The compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells. This suggests a favorable therapeutic index for further development .

Case Study 2: Antimicrobial Testing

In vitro assays were conducted to assess the antimicrobial activity of various derivatives against resistant bacterial strains. The results indicated that certain modifications to the structure significantly enhanced the potency against specific pathogens .

Data Summary

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine?

The compound is typically synthesized via alkylation of 3-methoxypyrrolidine using electrophilic bromothiophene derivatives. A nucleophilic substitution reaction between 3-methoxypyrrolidine and 5-bromo-2-(bromomethyl)thiophene under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach. Alternatively, reductive amination using 5-bromothiophene-2-carbaldehyde and NaBH₃CN can yield the target molecule. Reaction optimization focuses on solvent polarity (e.g., THF vs. DMF) and temperature control to minimize side products .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Characterization relies on ¹H/¹³C NMR spectroscopy to confirm substituent connectivity, with 2D techniques (e.g., COSY, HSQC) resolving stereochemical ambiguities. X-ray crystallography provides definitive structural validation, with refinement programs like SHELXL used to model anisotropic displacement parameters and bond geometries. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like the methoxy C-O stretch (~1100 cm⁻¹) .

Q. What functional groups dominate its reactivity, and how do they influence synthetic modifications?

The bromothiophene moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the pyrrolidine nitrogen offers sites for alkylation or acylation. The methoxy group enhances electron density on the pyrrolidine ring, influencing regioselectivity in electrophilic substitutions. Steric hindrance from the bromothiophene methyl group may limit accessibility to the pyrrolidine nitrogen .

Advanced Research Questions

Q. How can data contradictions in X-ray crystallographic refinement be resolved for this compound?

Discrepancies in crystallographic data (e.g., disorder, twinning) are addressed using SHELXL’s TwinRotMat and PART instructions to model twin domains or split-site disorder. Restraints (e.g., SIMU, DELU) stabilize anisotropic displacement parameters, while Rfree cross-validation (5% excluded data) ensures model robustness. High-resolution data (d-spacing < 0.8 Å) improves electron density maps for ambiguous regions .

Q. What methodologies optimize the bromothiophene group’s participation in cross-coupling reactions?

Suzuki-Miyaura coupling is optimized using Pd(PPh₃)₄ (1–5 mol%) and aryl boronic acids in anhydrous THF with Cs₂CO₃ (2 equiv.) at 80°C. Microwave-assisted heating (120°C, 30 min) accelerates kinetics. Post-reaction, purification via flash chromatography (hexane/EtOAc gradient) isolates products. Ligand screening (e.g., SPhos vs. XPhos) improves yields for sterically hindered partners .

Q. How should stability studies be designed to assess degradation under experimental conditions?

Accelerated stability protocols involve:

- Thermal stress : Incubation at 40–60°C for 14 days.

- Photolytic stress : UV light (320–400 nm) exposure.

- Hydrolytic stress : 75% relative humidity. Degradation products are analyzed via HPLC-MS (C18 column, 0.1% formic acid in H₂O/acetonitrile). Kinetic modeling (Arrhenius equation) predicts shelf-life, while DSC identifies decomposition thresholds (>150°C) .

Methodological Notes

- Crystallographic Refinement : SHELXL’s HKLF 5 format handles twinned data, and the ACTA command automates absorption corrections for needle-shaped crystals .

- Synthetic Yield Optimization : DOE (Design of Experiments) screens solvent/base pairs (e.g., DMF/K₂CO₃ vs. MeCN/DBU) to maximize nucleophilic substitution efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.